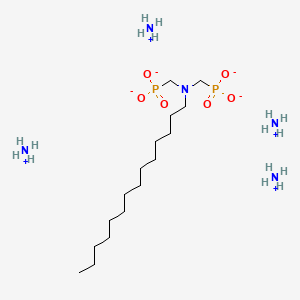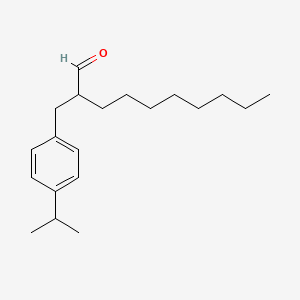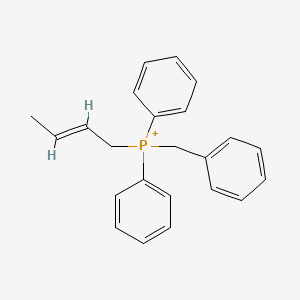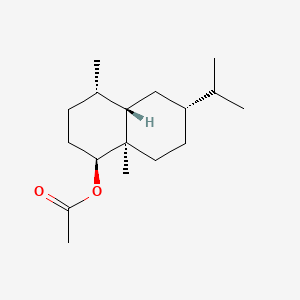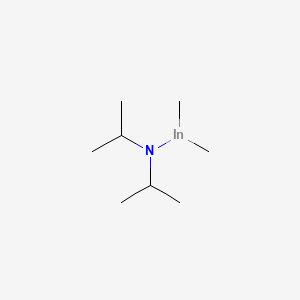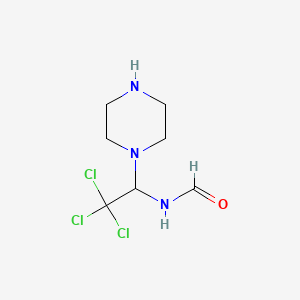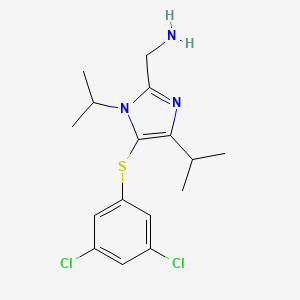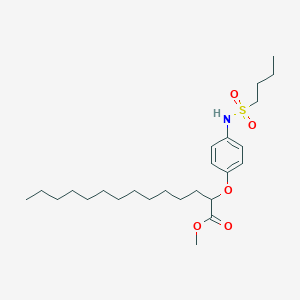
Tetradecanoic acid, 2-(4-((butylsulfonyl)amino)phenoxy)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecanoic acid, 2-(4-((butylsulfonyl)amino)phenoxy)-, methyl ester is a complex organic compound with a unique structure that combines a long-chain fatty acid with a sulfonamide group and a phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecanoic acid, 2-(4-((butylsulfonyl)amino)phenoxy)-, methyl ester typically involves multiple steps. One common method starts with the esterification of tetradecanoic acid to form its methyl ester. This is followed by the introduction of the phenoxy group through a nucleophilic substitution reaction. The butylsulfonyl group is then added via a sulfonamide formation reaction, which involves the reaction of the phenoxy compound with butylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tetradecanoic acid, 2-(4-((butylsulfonyl)amino)phenoxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.
Reduction: Reduction reactions can be used to modify the sulfonamide group or the phenoxy group.
Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Tetradecanoic acid, 2-(4-((butylsulfonyl)amino)phenoxy)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies of cell membrane interactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Tetradecanoic acid, 2-(4-((butylsulfonyl)amino)phenoxy)-, methyl ester involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, affecting their structure and function. The phenoxy group can interact with hydrophobic regions of biological membranes, altering their properties. These interactions can modulate various biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- Tetradecanoic acid, 2-(4-((diethylamino)sulfonyl)amino)phenoxy)-, methyl ester
- Tetradecanoic acid, 2-(4-((methylsulfonyl)amino)phenoxy)-, methyl ester
- Tetradecanoic acid, 2-(4-((ethylsulfonyl)amino)phenoxy)-, methyl ester
Uniqueness
Tetradecanoic acid, 2-(4-((butylsulfonyl)amino)phenoxy)-, methyl ester is unique due to the presence of the butylsulfonyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
183732-71-0 |
|---|---|
Fórmula molecular |
C25H43NO5S |
Peso molecular |
469.7 g/mol |
Nombre IUPAC |
methyl 2-[4-(butylsulfonylamino)phenoxy]tetradecanoate |
InChI |
InChI=1S/C25H43NO5S/c1-4-6-8-9-10-11-12-13-14-15-16-24(25(27)30-3)31-23-19-17-22(18-20-23)26-32(28,29)21-7-5-2/h17-20,24,26H,4-16,21H2,1-3H3 |
Clave InChI |
FPFIGVYHWMQIBG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(C(=O)OC)OC1=CC=C(C=C1)NS(=O)(=O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



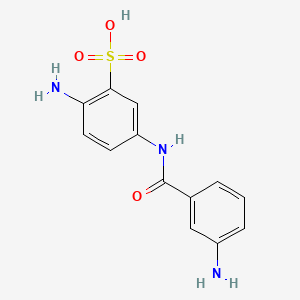

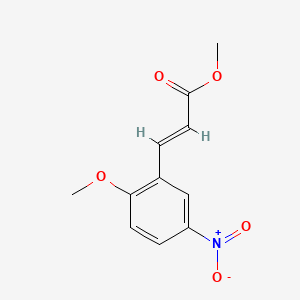
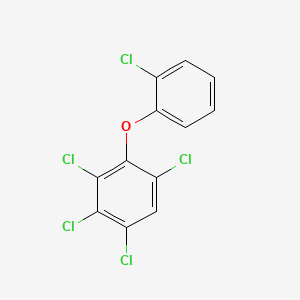
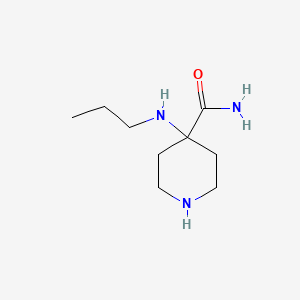
![2-Methyl-N-[3-[(1-methylethyl)amino]propyl]acrylamide](/img/structure/B12665938.png)
